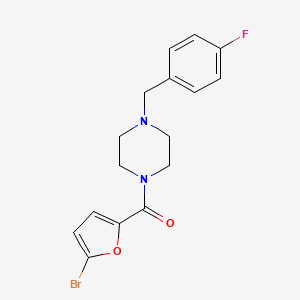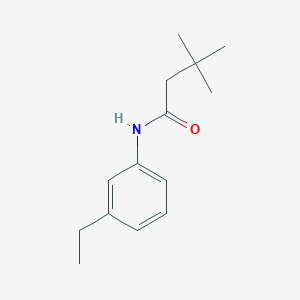![molecular formula C23H23NO6 B4755902 butyl 3-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B4755902.png)
butyl 3-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate
Übersicht
Beschreibung
Butyl 3-({[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BMOAB and is synthesized through a specific method that involves several steps.
Wirkmechanismus
The mechanism of action of BMOAB is not fully understood, but studies have suggested that it may work by inhibiting the activity of specific enzymes and signaling pathways that are involved in cell growth and inflammation. BMOAB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression and cell growth. By inhibiting HDACs, BMOAB may prevent the growth and proliferation of cancer cells. BMOAB has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
BMOAB has been shown to have several biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BMOAB inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BMOAB has also been shown to inhibit the production of inflammatory cytokines in vitro. In vivo studies have shown that BMOAB has potent anti-tumor activity in mouse models of breast cancer and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMOAB in lab experiments is its potent anti-cancer activity against various types of cancer cells. BMOAB is also relatively easy to synthesize and can be obtained in large quantities for use in experiments. However, one limitation of using BMOAB in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its activity.
Zukünftige Richtungen
There are several future directions for research on BMOAB. One area of research is the development of new drugs based on the structure of BMOAB. By modifying the structure of BMOAB, researchers may be able to develop more potent and selective anti-cancer drugs. Another area of research is the exploration of BMOAB's potential use as an anti-inflammatory agent. Further studies are needed to determine the efficacy of BMOAB in animal models of inflammation and to elucidate its mechanism of action. Finally, more research is needed to fully understand the biochemical and physiological effects of BMOAB and its potential applications in various fields of scientific research.
Wissenschaftliche Forschungsanwendungen
BMOAB has potential applications in various fields of scientific research, including medicinal chemistry, drug discovery, and biochemistry. One of the most promising applications of BMOAB is in the development of new drugs for the treatment of cancer. Studies have shown that BMOAB has potent anti-cancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. BMOAB has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
Eigenschaften
IUPAC Name |
butyl 3-[[2-(4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-3-4-10-28-23(27)16-6-5-7-17(12-16)24-21(25)14-29-18-8-9-19-15(2)11-22(26)30-20(19)13-18/h5-9,11-13H,3-4,10,14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYVDQAKOQUOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
butyl 3-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-fluorophenyl)-4-[oxo(1-piperidinyl)acetyl]piperazine](/img/structure/B4755821.png)
![8,9-dimethyl-2-phenyl-7-(2-pyridinylmethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4755824.png)
![4-[2-(allyloxy)benzylidene]-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B4755841.png)

![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B4755850.png)
![4,4-dimethyl-5-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4755851.png)

![2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4755863.png)
![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4755877.png)
![N-(2-bromophenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4755888.png)
![(5S)-5-{[(2-pyridinylmethyl)({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4755900.png)

![5-({[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4755918.png)
![1-(diphenylmethyl)-4-{[4-(methylthio)phenyl]carbonothioyl}piperazine](/img/structure/B4755925.png)